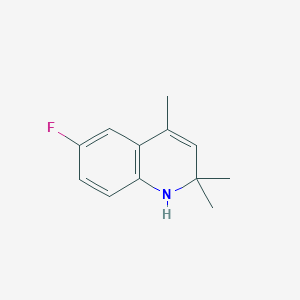

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWUXBKVJPNKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of the widely utilized antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make it a compound of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, predicting its behavior in various systems, and understanding its potential as a lead compound in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FN | PubChem[1] |

| Molecular Weight | 191.24 g/mol | PubChem[1] |

| CAS Number | 50772-15-1 | Synblock[2] |

| Appearance | Not specified, though related compounds are often solids. | N/A |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the acid-catalyzed reaction of p-fluoroaniline with acetone.[3] This reaction is a variation of the Doebner-von Miller reaction, a classic method for synthesizing quinolines.

Reaction Mechanism

The synthesis is understood to proceed in several key stages. Initially, two molecules of acetone undergo an acid-catalyzed self-condensation to form mesityl oxide. Subsequently, p-fluoroaniline undergoes a Michael addition to the α,β-unsaturated ketone of mesityl oxide. The resulting intermediate then cyclizes and dehydrates under acidic conditions to yield the final dihydroquinoline product.

Caption: Synthesis of this compound.

Experimental Protocol

A representative experimental procedure for the synthesis of this compound is as follows:[3]

-

Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and dropping funnel, charge p-fluoroaniline and a suitable acid catalyst, such as p-toluenesulfonic acid.

-

Reagent Addition: Heat the reaction mixture to a specified temperature, typically between 120-140°C.

-

Reaction Monitoring: Add acetone dropwise to the heated mixture over an extended period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of p-fluoroaniline.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated and purified, commonly by distillation under reduced pressure, to yield this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methyl groups at the 2- and 4-positions will appear as singlets, and the methylene proton at the 3-position will likely be a singlet or a multiplet depending on its environment. The N-H proton will present as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the trimethyl and methylene groups will also be present.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.24 g/mol ).

Applications in Medicinal Chemistry and Materials Science

The structural motif of 2,2,4-trimethyl-1,2-dihydroquinoline is recognized for its antioxidant properties.[4] The incorporation of a fluorine atom can enhance these properties and introduce new biological activities.

-

Antioxidant and Anti-inflammatory Potential: Derivatives of dihydroquinoline have demonstrated significant antioxidant and anti-inflammatory effects.[5][6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and inflammation in models of liver injury and Parkinson's disease.[5][6][7] The fluoro-substituted analogue is a promising candidate for similar or enhanced activities.

-

Drug Development: The dihydroquinoline scaffold is present in a variety of pharmacologically active compounds. The introduction of fluorine can improve metabolic stability and bioavailability, making this compound an attractive building block for the synthesis of novel therapeutic agents.

-

Polymer Stabilizers: The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant used to stabilize rubbers and plastics.[8] The fluorinated version may offer improved performance characteristics, such as enhanced thermal stability or reduced leaching.

Caption: Potential applications of the title compound.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. However, based on the safety information for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and general laboratory safety practices, the following precautions should be observed:

-

Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

-

In case of exposure:

It is important to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a molecule with significant potential in various scientific and industrial fields. Its synthesis is achievable through established chemical methods, and its fluorinated structure suggests potentially enhanced antioxidant and biological activities compared to its non-fluorinated counterpart. Further research into its properties and applications is warranted to fully explore its utility in drug discovery, materials science, and beyond.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794806, this compound. Retrieved from [Link]

-

Kingchem Liaoning Chemical Co Ltd. (2020). A kind of preparation method of this compound. Eureka. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794810, 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-FLUORO-1-[2-(6-FLUORO-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE | CAS 50772-09-3. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5677-5680.

- Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6729.

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

- Zvyagina, A. S., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 23(21), 13324.

-

ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

- PubMed. (2019).

Sources

- 1. This compound | C12H14FN | CID 13794806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 50772-15-1 | this compound - Synblock [synblock.com]

- 3. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the intensity of free radical processes and the activity of oxidative metabolism enzymes under toxic liver injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

This guide provides a comprehensive examination of the synthesis, properties, and reaction mechanisms of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the causal factors behind the synthetic strategy, ensuring a deep, applicable understanding of the process.

Introduction and Strategic Importance

This compound is a significant heterocyclic compound with a fluorinated quinoline core. As a substituted 1,2-dihydroquinoline, it holds considerable promise in the fields of medicine and pesticides due to the unique physicochemical properties imparted by the fluorine atom and the trimethyl-dihydroquinoline scaffold.[1] The primary and most industrially viable method for its preparation involves the acid-catalyzed cyclization reaction of para-fluoroaniline with acetone.[1] This approach is valued for its efficiency, high conversion rates, and the use of readily available starting materials, making it suitable for large-scale production.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, purification, and application.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 50772-15-1 | [3] |

| Molecular Formula | C₁₂H₁₄FN | [2][3] |

| Molecular Weight | 191.24 g/mol | [2][3] |

| Appearance | Data not consistently available; related TMQ is a tan powder or dark liquid. | [4] |

Synthesis: A Mechanistic Approach

The synthesis of this compound is a classic example of the Doebner-Miller reaction, a variation of the Skraup quinoline synthesis.[5][6] This acid-catalyzed reaction elegantly constructs the dihydroquinoline ring system from simple precursors.

Rationale for Experimental Design

-

Reactants:

-

p-Fluoroaniline: This serves as the foundational aromatic amine, providing the benzene ring and the nitrogen atom for the heterocycle. The fluorine substituent at the para-position is carried through to the final product, influencing its electronic properties and potential biological activity.

-

Acetone: Acetone plays a dual role. It acts as the source for both the C2 and C4 carbons of the quinoline ring, including the gem-dimethyl group at the C2 position and the methyl group at C4. This is achieved through an initial self-condensation to form mesityl oxide.

-

-

Catalyst:

-

p-Toluenesulfonic Acid (p-TSA): An acid catalyst is essential for several steps in the reaction cascade, including the enolization of acetone, the dehydration of intermediates, and the final electrophilic aromatic substitution for cyclization. p-TSA is a strong, non-volatile, and solid organic acid, making it easy to handle. Its use represents a significant process safety improvement over highly toxic and corrosive catalysts like fluoboric acid, which were used in older, less efficient methods.[1]

-

-

Reaction Conditions:

-

Temperature (120-140°C): Elevated temperatures are required to overcome the activation energy for the condensation and cyclization steps.[1]

-

Water Removal: The reaction generates water as a byproduct. Continuous removal of this water using a Dean-Stark apparatus or a similar water separator is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium towards the formation of more products, driving the reaction to completion and maximizing the yield.[1]

-

Solvent: While the reaction can be run neat, an inert, high-boiling solvent such as toluene or xylene can be employed.[1] The solvent facilitates azeotropic distillation, which is a highly effective method for water removal.

-

Visualized Synthetic Workflow

The following diagram outlines the general workflow for the synthesis, from reactant preparation to final product purification.

Sources

- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | C12H14FN | CID 13794806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 50772-15-1 | this compound - Synblock [synblock.com]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. While direct experimental data for this specific molecule is nascent, this document synthesizes the well-established biological activities of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), with foundational principles of medicinal chemistry to propose a dual-action mechanism.[1] We postulate that this compound primarily functions as a potent antioxidant via free radical scavenging, a characteristic inherent to its dihydroquinoline scaffold. Furthermore, we explore a secondary, immunomodulatory role through the potential inhibition of the NF-κB signaling pathway, a known target for various quinoline derivatives.[2][3][4] This guide details the theoretical underpinnings of these mechanisms, the anticipated impact of the 6-fluoro substitution, and provides a rigorous, step-by-step experimental framework for validation.

Introduction: The 2,2,4-Trimethyl-1,2-dihydroquinoline Scaffold

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core is a heterocyclic aromatic amine historically recognized for its industrial application as a powerful antioxidant in materials science.[1][5] Its ability to function as a chain-breaking antioxidant by scavenging free radicals has made it a subject of interest for biological applications.[1] Derivatives of TMQ have demonstrated a range of pharmacological activities, including hepatoprotective, antibacterial, and anti-inflammatory properties.[6][7] The core biological activity of TMQ and its analogues stems from their potent antioxidant properties, which protect biological systems from oxidative stress by inhibiting lipid peroxidation.[1][8][9]

The introduction of a fluorine atom at the 6-position of the quinoline ring is a strategic modification intended to modulate the molecule's physicochemical and biological properties. Aromatic fluorine substitution is a common strategy in drug design known to influence factors such as metabolic stability, lipophilicity, and binding affinity through unique electronic effects.[10][11] It is hypothesized that the electron-withdrawing nature of fluorine will enhance the antioxidant capacity and potentially introduce novel interactions with biological targets.

Postulated Primary Mechanism of Action: Enhanced Antioxidant Activity

The principal mechanism of action for the TMQ scaffold is direct antioxidant activity through free radical scavenging.[1] This is achieved by the donation of a hydrogen atom from the secondary amine in the dihydroquinoline ring to neutralize reactive oxygen species (ROS), thus terminating damaging radical chain reactions.

Free Radical Scavenging Cascade

The antioxidant effect is predicated on the ability of the N-H bond within the dihydroquinoline ring to undergo homolytic cleavage, donating a hydrogen atom to a free radical (R•). This process stabilizes the radical and generates a resonance-stabilized radical on the TMQ molecule, which is less reactive and can be subsequently neutralized. Dihydroquinoline derivatives have been shown to effectively scavenge superoxide radicals (O₂⁻) and inhibit lipid peroxidation.[8][9][12]

The Influence of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position is expected to modulate the antioxidant activity. Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the aromatic ring. This can influence the bond dissociation energy (BDE) of the N-H bond, a critical parameter for hydrogen atom transfer to free radicals.[13] A lower BDE facilitates easier hydrogen donation, thereby enhancing the rate of radical scavenging. While direct data is unavailable, theoretical studies on other fluorinated antioxidants support that such substitutions can improve pharmacological activity.[14]

Caption: Hypothesized free radical scavenging mechanism of 6-Fluoro-TMQ.

Postulated Secondary Mechanism of Action: Anti-Inflammatory Effects via NF-κB Inhibition

Beyond direct antioxidant effects, many quinoline-based compounds exhibit anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Dysregulation of NF-κB is associated with numerous inflammatory diseases.[4] Several studies have demonstrated that quinoline derivatives can inhibit NF-κB activation.[2][3][15]

The NF-κB Signaling Pathway

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Hypothesized Inhibition by this compound

We hypothesize that 6-Fluoro-TMQ may interfere with this pathway. The exact point of inhibition by quinoline derivatives can vary, but potential mechanisms include:

-

Inhibition of IκB Kinase (IKK): Preventing the phosphorylation of IκB.

-

Interference with NF-κB Nuclear Translocation: Blocking the movement of active NF-κB into the nucleus.

-

Direct Inhibition of NF-κB DNA Binding: Preventing the transcription factor from binding to its target genes.

The antioxidant properties of 6-Fluoro-TMQ could also indirectly suppress NF-κB activation, as oxidative stress is a known activator of this pathway.

Caption: Potential inhibition points of 6-Fluoro-TMQ in the NF-κB pathway.

Experimental Validation Framework

To validate the hypothesized mechanisms of action, a multi-tiered experimental approach is required, progressing from simple chemical assays to more complex cell-based models.

Tier 1: In Vitro Antioxidant Capacity Assessment

The initial step is to quantify the direct antioxidant and radical-scavenging properties of the compound.

Table 1: Quantitative Antioxidant Assays

| Assay Name | Principle | Key Measurement | Positive Control |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1] | IC₅₀ (µM) | Ascorbic Acid, Trolox |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant.[16] | TEAC Value | Trolox |

| Oxygen Radical Absorbance Capacity (ORAC) | Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe over time.[17] | ORAC Value (µmol TE/g) | Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce a ferric-tripyridyltriazine complex to its ferrous form, indicated by a color change.[17] | Fe²⁺ Equivalents (µM) | Ascorbic Acid |

-

Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock. Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[16]

-

Reaction: In a 96-well microplate, add 5 µL of each compound dilution to the wells. Add 195 µL of the DPPH solution to each well and mix thoroughly.[1][16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Experimental workflow for the DPPH antioxidant assay.

Tier 2: Cell-Based Anti-Inflammatory Assays

To investigate the effect on the NF-κB pathway, cellular models are essential. Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are suitable models.[18][19]

-

Cell Culture: Culture RAW 264.7 cells to ~80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter for signaling protein analysis).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the cell supernatant using the Griess reagent. Inhibition of NO production is an indicator of anti-inflammatory activity.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the levels of key NF-κB pathway proteins. Assess the phosphorylation of IκBα and the total levels of NF-κB p65 in both cytoplasmic and nuclear fractions to determine nuclear translocation.

-

Reporter Gene Assay: Utilize a cell line stably transfected with an NF-κB luciferase reporter construct. A decrease in luciferase activity upon treatment indicates inhibition of the pathway.

-

Conclusion and Future Directions

The this compound molecule represents a promising compound for further investigation, building upon the known antioxidant properties of its parent scaffold. The proposed dual mechanism of direct radical scavenging and NF-κB pathway inhibition provides a solid foundation for its potential therapeutic applications in diseases with underlying oxidative stress and inflammatory components. The experimental framework outlined in this guide offers a clear, logical, and self-validating path to rigorously test these hypotheses. Successful validation would warrant progression to more complex in vivo models to assess efficacy and safety.

References

-

Blázovics, A., György, I., Zsinka, A. J., Biacs, P., Földiák, G., & Feher, J. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications, 6(4), 217–226. [Link]

-

Blázovics, A., György, I., Zsinka, A. J. N., Biacs, P., Földiák, G., & Feher, J. (1989). In VztroScavenger Effect of Dihydroquinoline Type Derivatives in Different Free Radical Generating Systems. Free Radical Research Communications, 6(4), 217–226. [Link]

-

Fuchs, D., Gruber, A., Gisslinger, H., & Weiss, G. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 138, 143–153. [Link]

-

Pérez-García, L. A., Ceballos-Magaña, S. G., Muñiz-Valencia, R., & Díaz-Tagle, A. G. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1345. [Link]

-

Blázovics, A., György, I., Zsinka, A. J. N., Biacs, P., Földiák, G., & Feher, J. (1989). In Vztro Scavenger Effect of Dihydroquinoline Type Derivatives in Different Free Radical Generating Systems. Free Radical Research Communications, 6(4), 217-226. [Link]

-

Sachan, N. K., & Kumar, S. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. Inflammation and Allergy - Drug Targets, 13(5), 337-343. [Link]

-

Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 118-128. [Link]

-

Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 118-128. [Link]

-

Zouggari, F., El-Aouad, N., El-Hachlafi, N., Msou, E. H., Al-Mijalli, S. H., Mrabti, H. N., ... & Bouyahya, A. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 28(1), 1. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Li, J., & Wang, Y. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & medicinal chemistry, 29, 115856. [Link]

-

Aje, D., Michael, P., Campbell, B. J., & Papapostolou, S. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13506. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Aje, D., Michael, P., Campbell, B. J., & Papapostolou, S. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13506. [Link]

-

Lu, Y., Wang, Y., Wang, Y., Li, Y., Li, J., & Wang, Y. (2021). Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

-

Al-Mijalli, S. H., Mrabti, H. N., Bouyahya, A., & El-Aouad, N. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 439, 138139. [Link]

-

Merry, T. L., & Ristow, M. (2016). Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance. Journal of the International Society of Sports Nutrition, 13, 1. [Link]

-

Goiris, K., De Cooman, L., & De Keukeleire, D. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology, 1308, 139-150. [Link]

-

Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2956-2958. [Link]

-

Dykes, L., & Rooney, L. W. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of visualized experiments : JoVE, (170), e62310. [Link]

-

Zholobenko, A. V., Bushmarina, A. V., Shishkina, A. V., & Popov, A. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current issues in molecular biology, 45(10), 8321–8336. [Link]

-

Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2956-2958. [Link]

-

Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. In Wikipedia. [Link]

-

Monajjemi, M., & Chahkandi, B. (2017). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Fluorine Chemistry, 198, 36-44. [Link]

-

Joshi, R., Kumar, S., Unnikrishnan, M. K., & Mukherjee, T. (2005). Free radical scavenging reactions and antioxidant activity of embelin: biochemical and pulse radiolytic studies. Chemistry-biology interactions, 155(1-2), 118–128. [Link]

-

Choi, J. S., Lee, H. J., Park, K. Y., Ha, J. O., & Kang, S. S. (1999). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Journal of natural products, 62(1), 94–98. [Link]

-

Kuduk, S. D., & Di, L. (2014). Extreme modulation properties of aromatic fluorine. Journal of fluorine chemistry, 167, 20-24. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Brindisi, M., Sbardella, G., & Marfe, G. (2020). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Li, X., Zhang, Y., & Liu, J. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Journal of hazardous materials, 455, 131541. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 17. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific fluorinated derivative, this guide presents a detailed analysis of its non-fluorinated analog, 2,2,4-trimethyl-1,2-dihydroquinoline, and offers a predictive exploration of the spectroscopic and physicochemical properties imparted by the fluorine substituent. This document is intended to serve as a valuable resource for researchers by providing not only foundational data but also detailed experimental protocols and the scientific rationale behind the characterization process.

Introduction: The Significance of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline framework is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Therefore, this compound represents a compound with significant potential for further investigation in drug discovery and materials science.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application and development. While experimental data for this compound is scarce, we can infer its likely characteristics from its molecular structure and by referencing its non-fluorinated counterpart, 2,2,4-trimethyl-1,2-dihydroquinoline.

Core Molecular Attributes

The foundational properties of this compound are derived from its molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FN | [3][4] |

| Molecular Weight | 191.24 g/mol | [3][4] |

| Exact Mass | 191.111027613 Da | [3] |

Predicted Physicochemical Characteristics

The following table summarizes the predicted and known properties of this compound and its non-fluorinated analog. The introduction of a fluorine atom is expected to influence properties such as boiling point, density, and solubility.

| Property | This compound (Predicted/Computed) | 2,2,4-trimethyl-1,2-dihydroquinoline (Experimental) |

| Appearance | Likely a yellow to brown liquid or low-melting solid | Dark cloudy copper-colored or yellow liquid |

| Boiling Point | Expected to be similar to or slightly higher than the non-fluorinated analog | 255 - 260 °C at 743 mmHg |

| Melting Point | Not available | 26 - 27 °C |

| Density | Expected to be slightly higher than the non-fluorinated analog | 1.03 g/cm³ at 25 °C |

| Solubility | Predicted to have low solubility in water, but soluble in common organic solvents like chloroform, DMSO, and ethyl acetate. | Insoluble in water |

| pKa | Not available | 8.99 (pKb) |

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of an organic molecule rely on a combination of spectroscopic techniques. This section will detail the expected spectroscopic data for this compound, drawing parallels with its well-characterized non-fluorinated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The fluorine atom at the 6-position will introduce characteristic splitting patterns for the adjacent aromatic protons.

Predicted ¹H NMR Spectral Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | m | 3H | Aromatic-H | The protons on the benzene ring will appear in this region. The fluorine at C6 will cause doublet of doublets or more complex splitting for H5 and H7. |

| ~ 5.4 | s | 1H | Vinylic-H (C3-H) | The proton on the C3 double bond is expected to be a singlet. |

| ~ 3.5 | br s | 1H | N-H | The amine proton will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent. |

| ~ 2.0 | s | 3H | C4-CH₃ | The methyl group at the C4 position is expected to be a singlet. |

| ~ 1.3 | s | 6H | C2-(CH₃)₂ | The two methyl groups at the C2 position are equivalent and will appear as a singlet. |

The ¹³C NMR spectrum will provide information about the number of unique carbon environments. The fluorine atom will cause a large one-bond C-F coupling and smaller two- and three-bond couplings, which can be valuable for signal assignment.

Predicted ¹³C NMR Spectral Data for this compound:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | C6 | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| ~ 140 - 150 | C8a, C4a | Quaternary carbons in the aromatic and dihydroquinoline rings. |

| ~ 120 - 135 | Aromatic and Vinylic Carbons | Carbons of the benzene ring and the C3-C4 double bond. |

| ~ 50 - 60 | C2 | The quaternary carbon at the 2-position bearing two methyl groups. |

| ~ 25 - 35 | C2-(CH₃)₂, C4-CH₃ | The methyl carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted FTIR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1600 - 1650 | Strong | C=C stretch (vinylic) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-N stretch |

| 1100 - 1200 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways: A characteristic fragmentation pattern for dihydroquinolines involves the loss of a methyl group from the C2 position, leading to a stable quinolinium ion. The fragmentation of this compound is expected to show a significant peak at m/z = 176, corresponding to the loss of a methyl radical (•CH₃). Further fragmentation of the aromatic ring may also be observed.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of this compound.

NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for structural analysis.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Filtering the Sample (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can broaden spectral lines.

-

Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

FTIR Sample Preparation and Analysis

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Mass Spectrometry Sample Preparation and Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Autosampler vial and cap

Procedure:

-

Sample Dilution: Prepare a dilute solution of the compound in a high-purity solvent. A typical concentration for ESI-MS is in the range of 1-10 µg/mL.

-

Transfer to Vial: Transfer the diluted sample solution to an autosampler vial.

-

Instrument Setup: Set up the mass spectrometer with the appropriate ionization method (e.g., positive ion mode ESI) and mass range.

-

Sample Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum, ensuring that the molecular ion and major fragment ions are clearly resolved.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

Caption: A generalized workflow for the characterization of an organic compound.

Conclusion

The characterization of this compound, while challenging due to the current lack of direct experimental data, can be approached systematically. By leveraging the comprehensive data available for its non-fluorinated analog and applying established principles of spectroscopic interpretation, researchers can confidently predict and verify its structural and physicochemical properties. The protocols outlined in this guide provide a robust framework for obtaining the necessary experimental data to support further research and development of this promising compound. As a Senior Application Scientist, it is my experience that a combination of empirical data from analogs and predictive analysis based on fundamental principles is a powerful strategy in the early stages of compound characterization.

References

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

-

ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

Sources

- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C12H14FN | CID 13794806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 50772-15-1 | this compound - Synblock [synblock.com]

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS Number: 50772-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated analog of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document delves into the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its relevance to the fields of medicinal chemistry and materials science. While experimental spectroscopic and toxicological data for this specific molecule are not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for researchers. Detailed synthetic protocols, mechanistic insights, and a thorough discussion of the potential biological significance are presented to empower further investigation and application of this promising molecule.

Introduction: The Significance of Fluorinated Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, most notably recognized for the antioxidant properties of its derivatives.[1][2] The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a widely used industrial antioxidant that effectively mitigates oxidative degradation in polymers and rubber.[3] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

This compound (CAS: 50772-15-1) emerges as a compound of significant interest at the intersection of these two concepts. The strategic placement of a fluorine atom on the dihydroquinoline core is anticipated to modulate its electronic properties and biological activity, opening new avenues for its application in drug discovery and as a specialized antioxidant. This guide aims to provide a detailed technical resource for researchers exploring the synthesis, characterization, and potential utility of this fluorinated dihydroquinoline derivative.

Synthesis and Mechanism

The primary route for the synthesis of this compound involves an acid-catalyzed condensation reaction between p-fluoroaniline and acetone. This reaction is a variation of the Skraup synthesis, a classic method for preparing quinolines.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide. The p-fluoroaniline then undergoes a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular electrophilic aromatic substitution, followed by dehydration, leads to the formation of the dihydroquinoline ring.

Sources

- 1. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 2. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

"6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline" molecular weight

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Beyond its fundamental physicochemical properties, including a molecular weight of 191.249 g/mol , this document delves into its synthesis, potential applications derived from its structural analogs, and the analytical methodologies required for its validation.[1][2] The strategic incorporation of a fluorine atom onto the dihydroquinoline scaffold suggests its potential as a valuable building block for developing novel pharmaceuticals and advanced polymers. This guide serves as a foundational resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Introduction to Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged structure in chemical research, forming the core of numerous natural products and synthetic molecules with significant biological activity.[3] Its derivatives are explored for a wide range of applications, from potent antioxidants to key intermediates in the synthesis of fungicides and pesticides.[3][4] The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant used to protect rubbers and plastics from thermal and oxidative degradation.[5][6]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This strategic fluorination can enhance the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide focuses specifically on this 6-fluoro analog, providing a detailed examination of its properties and scientific context.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The key physicochemical properties of this compound have been compiled from authoritative chemical databases and are summarized below.

| Property | Value | Source |

| Molecular Weight | 191.249 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₄FN | [1][2][7] |

| CAS Number | 50772-15-1 | [1][7] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(C)(C)NC2=CC=C(F)C=C12 | [1] |

| InChIKey | WOWUXBKVJPNKRG-UHFFFAOYSA-N | [1][2] |

| XLogP3 | 2.9 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves an acid-catalyzed condensation reaction between an aniline and acetone.[3][5] For the 6-fluoro analog, this involves the reaction of p-fluoroaniline with acetone.

Causality of Experimental Design

The chosen synthetic route is a variation of well-established cyclization reactions like the Skraup or Doebner-Miller reaction.[3][4]

-

Reactants: p-Fluoroaniline provides the aromatic ring and the nitrogen atom for the heterocycle. Acetone serves as the source for the remaining carbon atoms of the quinoline ring system.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is crucial.[8] Its role is to protonate the carbonyl group of acetone, activating it for nucleophilic attack by the aniline nitrogen. This initiates the condensation and subsequent cyclization cascade.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (120-140°C) to drive the dehydration and cyclization steps.[8] A water separator is often employed to remove the water generated during the reaction, which shifts the equilibrium towards product formation, thereby increasing the yield.[8]

Generalized Synthesis Protocol

The following protocol is based on methodologies described for the industrial preparation of this compound.[8]

-

Reactor Setup: Charge a glass reaction flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a water separator with p-fluoroaniline (1.0 mol equivalent).

-

Heating: Heat the p-fluoroaniline to 130-140°C.

-

Reactant Addition: Prepare a solution of acetone (3.5-4.5 mol equivalents) and p-toluenesulfonic acid (0.15-0.30 mol equivalents). Add this solution dropwise to the heated p-fluoroaniline over several hours.

-

Reaction Monitoring: Continuously remove the water generated during the reaction using the water separator. The reaction progress can be monitored by gas chromatography (GC) to determine the conversion rate of p-fluoroaniline.

-

Workup and Purification: Upon completion, allow the reaction mixture to cool. Purify the product by vacuum distillation, first removing low-boiling point substances and then collecting the this compound fraction at reduced pressure (e.g., up to 180°C at 1 mm Hg).[8]

Caption: Generalized workflow for the synthesis of this compound.

Applications and Research Significance

While direct applications of this compound are primarily as a chemical intermediate, its structural similarity to other well-studied dihydroquinolines provides significant insight into its potential uses.

-

Antioxidant Properties: The core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a potent antioxidant.[4][6] Its hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ), has demonstrated significant protective effects against oxidative stress and inflammation in preclinical models of Parkinson's disease and acetaminophen-induced liver injury.[9][10][11] This suggests that the 6-fluoro derivative could serve as a precursor or scaffold for developing novel antioxidants and anti-inflammatory agents.

-

Building Block in Drug Discovery: The presence of a reactive secondary amine and an electronically modified aromatic ring makes this compound a versatile building block. The fluorine atom can enhance binding to target proteins and improve metabolic stability, making it an attractive starting point for the synthesis of new therapeutic agents.

-

Polymer Science: Given that the non-fluorinated parent compound is a staple in the rubber industry, the 6-fluoro analog could be investigated for creating specialty polymers with enhanced thermal stability or modified chemical resistance.

Analytical Validation Workflow

To ensure the identity, purity, and structural integrity of a synthesized chemical, a multi-step analytical validation process is essential. This constitutes a self-validating system where orthogonal techniques confirm the same molecular identity.

Step-by-Step Validation Protocol

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of the compound.

-

Methodology: Prepare a dilute solution of the sample and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 192.118, confirming the molecular formula C₁₂H₁₄FN.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the precise chemical structure and confirm the connectivity of atoms.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected Result: The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the vinyl proton, the N-H proton, and the three distinct methyl groups. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Assess the purity of the compound.

-

Methodology: Analyze the sample using a suitable reversed-phase HPLC method with UV detection.

-

Expected Result: A pure sample will exhibit a single major peak in the chromatogram. The area percentage of this peak can be used to quantify the purity, which should typically be >95% for research applications.

-

Sources

- 1. This compound | CAS 50772-15-1 [matrix-fine-chemicals.com]

- 2. This compound | C12H14FN | CID 13794806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 7. CAS 50772-15-1 | this compound - Synblock [synblock.com]

- 8. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the intensity of free radical processes and the activity of oxidative metabolism enzymes under toxic liver injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline and Its Derivatives

Foreword: The Strategic Value of the Fluorinated Dihydroquinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline and dihydroquinoline frameworks are considered "privileged scaffolds" due to their widespread presence in biologically active compounds and functional materials.[1][2][3] The strategic incorporation of a fluorine atom into these structures offers a powerful tool for fine-tuning molecular properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins, making it a cornerstone of rational drug design.[4][5][6][7]

This guide focuses on the synthesis of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a versatile intermediate whose derivatives hold significant promise. We will delve into the core synthetic methodologies, explain the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and explore pathways to a diverse library of derivatives.

Part 1: Core Synthetic Strategy: The Doebner-von Miller Reaction

The most direct and historically significant route to the 2,2,4-trimethyl-1,2-dihydroquinoline core is the Doebner-von Miller reaction , an extension of the Skraup synthesis.[1][2][8][9] This acid-catalyzed reaction involves the condensation of an aromatic amine (in our case, 4-fluoroaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, acetone serves as the key carbonyl source, ingeniously acting as a precursor to the required α,β-unsaturated ketone in situ.

The Underlying Mechanism: A Fragmentation-Recombination Pathway

While debated for years, isotopic labeling studies support a fragmentation-recombination mechanism for the Doebner-von Miller reaction.[2][9][10][11] This pathway provides a robust explanation for the observed product formation and is a critical concept for the practicing chemist to understand for reaction optimization.

The key mechanistic steps are as follows:

-

In Situ Formation of the α,β-Unsaturated Ketone: Under strong acid catalysis, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide (4-methyl-3-penten-2-one).

-

Michael Addition: The aromatic amine (4-fluoroaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated ketone (mesityl oxide).[1]

-

Fragmentation: The resulting adduct can fragment into an imine and a saturated ketone.[2][10] This step is crucial and explains the scrambling observed in isotopic studies.

-

Recombination: These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.[1]

-

Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the imine carbon, to form the six-membered dihydroquinoline ring.[1]

-

Tautomerization & Protonation: The intermediate undergoes tautomerization and protonation to yield the stable 1,2-dihydroquinoline product.

It is important to note that for the synthesis of the fully aromatic quinoline, an oxidizing agent is required to aromatize the dihydro-intermediate.[1][12] However, for our target, the reaction is stopped at the dihydroquinoline stage.

Part 2: Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative, self-validating procedure for the laboratory-scale synthesis of this compound. The inclusion of purification and characterization steps ensures the integrity of the final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 |

| Acetone | C₃H₆O | 58.08 | 67-64-1 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (11.1 g, 0.1 mol) and acetone (29.0 g, 0.5 mol).

-

Causality: Using a significant excess of acetone drives the equilibrium towards the formation of mesityl oxide and serves as a co-solvent.

-

-

Acid Catalysis: Cool the mixture in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid (10 mL) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature during addition is critical to prevent uncontrolled side reactions.

-

Causality: The strong acid protonates the carbonyl oxygen of acetone, activating it for the aldol condensation and subsequent steps of the Doebner-von Miller mechanism.

-

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Slowly neutralize the acidic solution by adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate the crude product and neutralize the acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Causality: The organic product is more soluble in the dichloromethane layer, allowing for its separation from the aqueous phase containing inorganic salts.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product, this compound (C₁₂H₁₄FN, MW: 191.24 g/mol )[13][14], using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity. The product should be stored in a dry, sealed container.

Part 3: Diversification of the Scaffold

The true power of this synthetic route lies in its adaptability for creating a wide range of derivatives. By systematically varying the starting materials, researchers can explore the structure-activity relationship (SAR) of this valuable scaffold.

Workflow for Derivative Synthesis

Strategies for Derivatization

-

Varying the Aniline Component: This is the most straightforward method for introducing diversity. Using different substituted anilines allows for the installation of various functional groups on the benzo portion of the dihydroquinoline ring.

-

Varying the Carbonyl Component: While acetone yields the 2,2,4-trimethyl substitution pattern, other α,β-unsaturated aldehydes and ketones can be used to generate different substituents on the heterocyclic ring, although this can sometimes lead to mixtures of regioisomers.[1][8]

-

Post-Synthetic Modification: The synthesized this compound can serve as a platform for further reactions. The secondary amine in the ring (N-H) is a key handle for modifications such as N-alkylation, N-acylation, or N-arylation, providing another vector for diversification.

Representative Derivative Data

The following table presents hypothetical data for the synthesis of several derivatives to illustrate the scope of the methodology.

| Entry | Aniline Reactant | Carbonyl Reactant | Product Structure (Abbreviated) | Yield (%) |

| 1 | 4-Fluoroaniline | Acetone | 6-Fluoro-2,2,4-trimethyl-DHQ | 75% |

| 2 | 4-Chloroaniline | Acetone | 6-Chloro-2,2,4-trimethyl-DHQ | 72% |

| 3 | 4-Methoxyaniline | Acetone | 6-Methoxy-2,2,4-trimethyl-DHQ | 80% |

| 4 | Aniline | Acetone | 2,2,4-trimethyl-DHQ | 85% |

(Note: DHQ = 1,2-dihydroquinoline. Yields are illustrative.)

Conclusion

The Doebner-von Miller synthesis remains a highly reliable and versatile method for accessing this compound and its derivatives. A thorough understanding of the underlying fragmentation-recombination mechanism empowers chemists to optimize reaction conditions and troubleshoot potential issues. By strategically varying the aniline and carbonyl components, a vast chemical space can be explored, paving the way for the discovery of novel therapeutic agents and advanced materials. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this important fluorinated scaffold.

References

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Eisch, J. J., & Dluzniewski, T. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

- Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- Synblock. (n.d.). CAS 50772-15-1 | this compound.

- PMC (NIH). (n.d.).

- ACS Publications. (n.d.).

- chemeurope.com. (n.d.). Doebner-Miller reaction.

- PubChem (NIH). (n.d.). This compound.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. (2007). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

- 9. Doebner-Miller_reaction [chemeurope.com]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CAS 50772-15-1 | this compound - Synblock [synblock.com]

- 14. This compound | C12H14FN | CID 13794806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated heterocyclic compound with significant potential in materials science and medicinal chemistry. As a derivative of the well-established antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), the introduction of a fluorine atom at the 6-position is anticipated to modulate its physicochemical and biological properties, offering enhanced performance and novel applications. This document details the compound's synthesis, structural elucidation, predicted physicochemical properties, and explores its potential as a high-performance antioxidant and a monomer for novel fluorinated polymers. Detailed experimental protocols for its synthesis and antioxidant activity assessment are provided, alongside predictive data and visualizations of its chemical structure and reaction pathways to facilitate further research and development in this promising area.

Introduction: The Strategic Advantage of Fluorination in Dihydroquinolines

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) scaffold is a cornerstone in the field of industrial antioxidants, particularly for the stabilization of rubbers and polymers against thermo-oxidative degradation.[1] Its efficacy stems from the ability of the secondary amine proton to act as a radical scavenger, effectively terminating the free-radical chain reactions that lead to material degradation.

The strategic incorporation of fluorine into pharmacologically and industrially relevant molecules has become a powerful tool for fine-tuning their properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. In the context of TMQ, the introduction of a fluorine atom at the 6-position of the quinoline ring is hypothesized to:

-

Enhance Antioxidant Potency: The electron-withdrawing nature of fluorine can modulate the electronic environment of the aromatic ring and the exocyclic amine, potentially increasing the hydrogen-donating ability of the N-H bond and thus enhancing its radical scavenging activity.

-

Improve Physicochemical Properties: Fluorination can increase the lipophilicity and metabolic stability of the molecule, which is highly desirable in applications such as long-lasting polymer additives and in the design of novel drug candidates.

-

Create Novel Polymer Architectures: As a monomer, this compound offers a gateway to novel fluorinated polymers with potentially unique thermal, mechanical, and dielectric properties.

This guide serves as a foundational resource for researchers and professionals seeking to explore the synthesis, characterization, and application of this intriguing fluorinated dihydroquinoline derivative.

Synthesis and Structural Elucidation

The synthesis of this compound is achieved through an acid-catalyzed condensation reaction between p-fluoroaniline and acetone. This reaction, a variation of the Skraup synthesis, proceeds through the formation of Schiff base intermediates followed by cyclization.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of dihydroquinolines.[1]

Materials:

-

p-Fluoroaniline

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add p-fluoroaniline (0.1 mol, 11.1 g), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.01 mol, 1.9 g).

-

Reaction Initiation: Begin stirring and heat the mixture to reflux.

-

Acetone Addition: Slowly add acetone (0.3 mol, 22 mL) dropwise to the refluxing mixture over a period of 4 hours.

-

Azeotropic Water Removal: Continue refluxing and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a viscous oil.

Structural Characterization (Predictive)

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling due to the fluorine atom. - A singlet for the vinylic proton. - A broad singlet for the N-H proton. - Singlets for the gem-dimethyl and the C4-methyl groups. |

| ¹³C NMR | - Aromatic carbons showing characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. - Quaternary carbons for the gem-dimethyl group and C4. - Vinylic carbons. |

| FT-IR (cm⁻¹) | - N-H stretching vibration (~3400 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic, ~3100-2800 cm⁻¹). - C=C stretching vibrations (aromatic and vinylic, ~1600-1450 cm⁻¹). - C-F stretching vibration (~1250-1000 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 191.11.[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FN | PubChem[2] |

| Molecular Weight | 191.24 g/mol | PubChem[2] |

| Appearance | Predicted to be a viscous oil or low-melting solid | - |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Core Application: Antioxidant Activity